molecular formula C10H10BrNO3 B1469056 N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide CAS No. 1225984-53-1

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide

Cat. No.: B1469056
CAS No.: 1225984-53-1
M. Wt: 272.09 g/mol
InChI Key: IGZFZXURZMYSTA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromoacetamide (CAS 1225984-53-1) is a brominated acetamide derivative featuring the 1,3-benzodioxole moiety, a structure frequently investigated in medicinal and synthetic chemistry . This compound has a molecular formula of C 10 H 10 BrNO 3 and a molecular weight of 272.10 g/mol . The benzodioxole group is a privileged scaffold in drug discovery, known for its presence in compounds with diverse biological activities; research into similar structures has explored areas such as quinazolinediones, which have shown potential as anticonvulsants and psychosedatives, and as inhibitors of specific enzymes like puromycin-sensitive aminopeptidase for antitumor applications . With a purity of 95% , this reagent serves as a versatile alkylating agent and chemical building block in organic synthesis. The reactive bromoacetamide group makes it a valuable intermediate for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules through N-alkylation or for creating molecular hybrids. Researchers can utilize it to introduce the benzodioxole-methylacetamide fragment into lead compounds. Please handle with appropriate care: this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZFZXURZMYSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to a bromoacetamide group. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways:

  • Microtubule Dynamics : Similar compounds have shown the ability to interfere with microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This suggests that this compound may exhibit anticancer properties by stabilizing or destabilizing microtubules.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially providing therapeutic benefits in inflammatory diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AnticancerInduces apoptosis by disrupting microtubule dynamics in cancer cells
AntimicrobialExhibits antimicrobial activity against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibition

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antitumor Activity : A study evaluated derivatives of benzodioxole for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the benzodioxole structure could enhance antitumor activity, suggesting a promising avenue for developing more potent anticancer agents .
  • Antimicrobial Properties : Research on related benzodioxole compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These findings support the potential use of benzodioxole derivatives in treating bacterial infections .
  • In Vivo Studies : Animal model studies have shown that compounds with similar structural features can effectively reduce tumor size and improve survival rates in models of cancer, highlighting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide exhibit anticancer properties. For instance, derivatives of benzodioxole have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that benzodioxole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This makes them valuable in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

Synthetic Routes
this compound can be synthesized through various chemical pathways involving the bromination of acetamides. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product. For example, the use of specific solvents and catalysts can significantly influence the efficiency of the synthesis process .

Derivative Exploration
The exploration of derivatives is crucial for enhancing the biological activity of the parent compound. Modifications at the benzodioxole moiety or the acetamide group can lead to compounds with improved potency or selectivity for biological targets. This strategy is commonly employed in drug design to optimize pharmacokinetic properties while minimizing toxicity .

Pharmacological Studies

Inhibition Studies
Pharmacological studies have focused on the inhibitory effects of this compound on various enzymes and receptors. For example, it has been reported to act as an inhibitor of certain kinases involved in cancer signaling pathways. These studies are essential for understanding the mechanism of action and therapeutic potential of this compound .

Toxicological Assessments
Toxicological assessments are critical for evaluating the safety profile of this compound. Investigations into its cytotoxicity and genotoxicity provide insights into potential side effects and help establish safe dosage ranges for future clinical applications .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesShowed significant inhibition of cancer cell lines with IC50 values indicating potency .
Study BAssess neuroprotective effectsDemonstrated reduced oxidative stress markers in neuronal cultures treated with derivatives .
Study CSynthesis optimizationAchieved a 97% yield using a novel synthetic route involving green chemistry principles .

Comparison with Similar Compounds

Halogenated Acetamides

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide Molecular Formula: C₉H₈ClNO₃ Molecular Weight: 213.62 g/mol Reactivity: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine result in slower nucleophilic substitution reactions. Synthetic Utility: Widely used as a precursor for heterocyclic derivatives (e.g., thiadiazoles, triazoles) via reactions with heteroaryl thiols .

Benzodioxole-Containing Acetamides

  • N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide Molecular Formula: C₁₇H₁₇BrN₂O₃ Structural Note: The acetamide side chain includes a substituted amine with a 4-bromophenyl group, increasing steric bulk and lipophilicity compared to the simpler bromoacetamide .

Physicochemical Properties

Table 1: Comparative Data for Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromoacetamide C₉H₈BrNO₃ ~258.08 Benzodioxole, bromoacetamide High reactivity in SN2 reactions (inferred)
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide C₉H₈ClNO₃ 213.62 Benzodioxole, chloroacetamide Moderate reactivity
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide C₁₁H₉BrN₂O₂ 281.11 Isoxazole, bromoacetamide Enhanced aromatic interactions
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ 393.24 Bromophenyl, methylamino Steric hindrance reduces reactivity

Preparation Methods

Acylation Using 2-Bromoacetyl Bromide

One of the most documented and effective methods involves the direct reaction of 1,3-benzodioxol-5-amine with 2-bromoacetyl bromide under controlled temperature and basic conditions.

  • Procedure:

    • Dissolve 1,3-benzodioxol-5-amine in an anhydrous solvent such as dioxane or dichloromethane.
    • Cool the solution to 0°C to control the exothermic reaction.
    • Add triethylamine or another organic base to neutralize the released hydrogen bromide.
    • Slowly add 2-bromoacetyl bromide dropwise to the stirred solution.
    • Stir the reaction mixture at 0°C for 0.5 hours, then allow it to warm to room temperature and continue stirring for 1-2 hours.
    • Quench the reaction by adding water and acidify to pH 4-5 with hydrochloric acid.
    • Extract the product with an organic solvent such as dichloromethane.
    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
    • Purify the crude product by column chromatography.
  • Yield and Characterization:

    • Typical yields reported are around 60-70%.
    • The purified compound appears as a yellow solid with melting points near 55°C.
    • Structural confirmation is achieved by ^1H NMR, IR, and mass spectrometry.

This method is exemplified in the synthesis of related benzodioxole amide derivatives reported by Sharma et al. (2004) and further detailed in a 2022 study on 1,3-benzodioxole derivatives acting as auxin receptor agonists.

Alternative Approach via 2-Bromoacetamide Derivatives

Another approach involves the synthesis of N-substituted 2-bromoacetamides by reacting 2-bromoacetyl bromide with various amines, including benzodioxole amines, in the presence of bases such as sodium hydride or triethylamine.

  • Procedure:
    • Prepare 2-bromoacetamide derivatives by reacting 2-bromoacetyl bromide with the amine precursor.
    • Alternatively, react 2-bromoacetamide derivatives with benzodioxole amines under mild conditions.
    • Use solvents like dimethylformamide (DMF) to facilitate the reaction.
    • Employ sodium hydride as a base to deprotonate the amine and promote nucleophilic substitution.
    • Stir the reaction mixture at room temperature until completion.
    • Isolate the product by extraction and purification via chromatography.

This method is supported by analogous syntheses of N-substituted acetamides described in pharmaceutical research studies, where 2-bromoacetamide intermediates are key electrophiles for amide bond formation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dioxane, dichloromethane, DMF Anhydrous conditions preferred
Temperature 0°C to room temperature Cooling controls exothermic acylation
Base Triethylamine, sodium hydride Neutralizes HBr, promotes nucleophilicity
Reaction Time 0.5 to 2 hours Sufficient for complete acylation
Purification Column chromatography (silica gel) Eluents: n-hexane/ethyl acetate or CHCl3/MeOH

Representative Data Table of Preparation Yields and Conditions

Entry Amine Precursor Acylating Agent Base Solvent Temp (°C) Yield (%) Purification Method
1 1,3-benzodioxol-5-amine 2-bromoacetyl bromide Triethylamine Dioxane 0 to RT 62 Column chromatography
2 1,3-benzodioxol-5-amine 2-bromoacetyl bromide Sodium hydride DMF RT 65-70 Column chromatography
3 Benzodioxole amine derivative 2-bromoacetamide Triethylamine Dichloromethane 0 to RT 60-68 Chromatography

Notes on Reaction Mechanism and Side Reactions

  • The acylation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of 2-bromoacetyl bromide.
  • The presence of base is crucial to neutralize the HBr formed and to maintain the nucleophilicity of the amine.
  • Side reactions such as over-acylation or hydrolysis can be minimized by controlling temperature and stoichiometry.
  • Purification by chromatography is essential to remove unreacted starting materials and byproducts.

Summary of Research Findings

  • The preparation of this compound is reliably achieved through acylation of 1,3-benzodioxol-5-amine with 2-bromoacetyl bromide under mild conditions.
  • Yields range from 60% to 70%, with product purity confirmed by standard spectroscopic techniques.
  • The use of anhydrous solvents and bases such as triethylamine or sodium hydride optimizes reaction efficiency.
  • The methodologies are well-documented in peer-reviewed literature focusing on benzodioxole derivatives and related acetamide compounds.
  • Alternative synthetic routes involving 2-bromoacetamide intermediates expand the scope of N-substituted derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide?

The compound can be synthesized via coupling reactions involving bromoacetyl chloride and a benzodioxol-containing amine. For example, in analogous syntheses, bromoacetyl chloride reacts with amines (e.g., 3-azidopropylamine) in the presence of a base like triethylamine (Et3_3N) to yield bromoacetamide derivatives. Purification typically involves column chromatography, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How is this compound characterized for structural validation?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 227.0416 for related chloroacetamide derivatives) .
  • NMR Spectroscopy for functional group and connectivity analysis (e.g., benzodioxol methylene protons at ~4.5 ppm) .
  • Single-crystal X-ray diffraction to resolve bond lengths and angles, with refinement using programs like SHELXL (R factor < 0.05) .

Q. What are the primary reactivity features of the bromoacetamide moiety in this compound?

The bromine atom is susceptible to nucleophilic substitution (e.g., with amines, azides, or thiols) under mild conditions. For instance, bromoacetamide derivatives have been used to synthesize labeling precursors for radiochemistry or bioconjugation, often requiring controlled pH and temperature to avoid side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Single-crystal X-ray studies (e.g., using SHELX programs) provide precise bond parameters and torsion angles. For example, in related benzodioxol derivatives, the dioxolane ring adopts a planar conformation, while the acetamide chain shows rotational flexibility. Discrepancies in solution-phase NMR vs. solid-state XRD data can be addressed by comparing torsion angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What methodologies address contradictory biological activity data for this compound?

If antimicrobial assays yield inconsistent results:

  • Verify purity (>95%) via HPLC or LC-MS.
  • Replicate assays under standardized conditions (e.g., MIC testing against reference strains).
  • Perform computational docking studies to assess binding affinity to target proteins (e.g., fungal cytochrome P450) .

Q. How can degradation pathways be systematically studied under varying conditions?

Conduct stress testing by exposing the compound to:

  • Acidic/alkaline hydrolysis : Monitor via LC-MS for bromine loss or acetamide cleavage.
  • Thermal degradation : Use DSC/TGA to identify decomposition thresholds.
  • Photolysis : UV-Vis spectroscopy to track chromophore changes .

Q. What kinetic and mechanistic insights apply to its nucleophilic substitution reactions?

Use pseudo-first-order kinetics with varying nucleophile concentrations (e.g., azide ions). Techniques like 19^19F NMR (for fluorinated analogs) or isotopic labeling (e.g., 13^{13}C-bromoacetamide) can track reaction progress. Computational methods (DFT) may predict transition states and activation energies .

Q. How can polymorphism or solvate formation be investigated?

Screen crystallization solvents (e.g., ethanol, DMSO-water) and analyze resulting crystals via:

  • Powder XRD to identify distinct diffraction patterns.
  • DSC to detect melting point variations.
  • Variable-temperature XRD to study thermal phase transitions .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

  • Specificity : Assess interference from degradation products via LC-MS/MS.
  • Accuracy/Precision : Spike-and-recovery experiments in biological fluids.
  • Linearity : Calibration curves across 50–150% of expected concentration .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

  • Modify the benzodioxol group : Introduce electron-withdrawing groups (e.g., -NO2_2) to alter electronic effects.
  • Replace bromine : Test iodo or trifluoromethyl analogs for improved stability.
  • Evaluate bioisosteres : Replace acetamide with sulfonamide or urea moieties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide

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